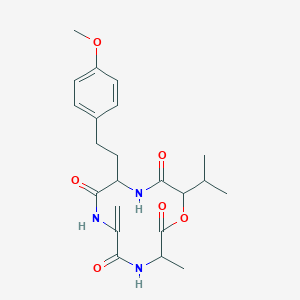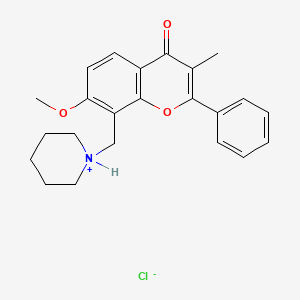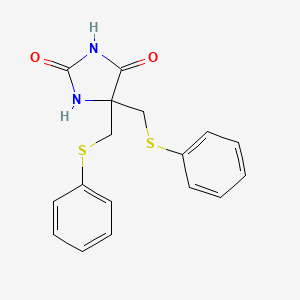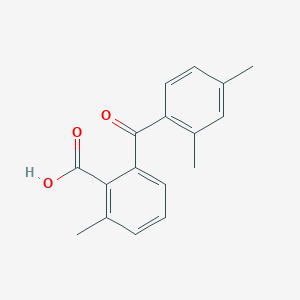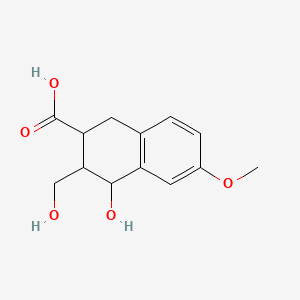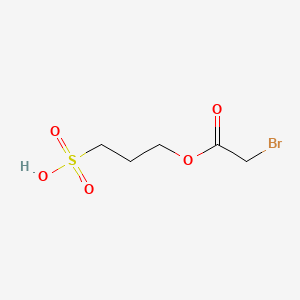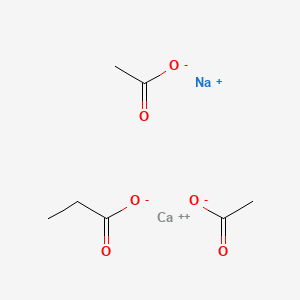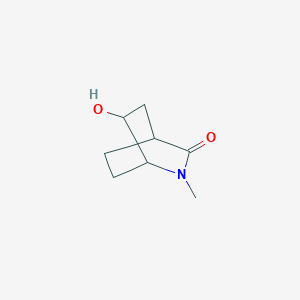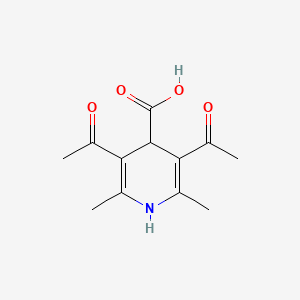
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO2. It is a derivative of dihydropyridine, a class of compounds known for their biological and pharmacological activities. This compound is characterized by the presence of acetyl groups at the 3 and 5 positions, and methyl groups at the 2 and 6 positions on the dihydropyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of acetyl acetone with the corresponding aldehyde and ammonia gas. This reaction typically occurs under reflux conditions in an alcohol-alkaline medium for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in metabolic processes. The compound may also interact with calcium channels, leading to the modulation of calcium ion flow in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diacetyl-1,4-dihydro-2,6-lutidine: Similar in structure but lacks the carboxylic acid group.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Contains ester groups instead of acetyl groups.
4-Phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains phenyl and ester groups.
Uniqueness
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
27296-06-6 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5/h11,13H,1-4H3,(H,16,17) |
InChI-Schlüssel |
FWQMVTACSLVNOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
